

Introduction: BMS-509744 and T-Cell Receptor Signaling

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Compound of Interest		
Compound Name:	BMS-509744	
Cat. No.:	B1667217	Get Quote

BMS-509744 is a potent, cell-permeable, and ATP-competitive small molecule inhibitor of ITK. [1][2][3][4] ITK is a non-receptor tyrosine kinase belonging to the Tec family, which plays a critical role in T-cell receptor (TCR) signaling.[5][6][7] Upon TCR engagement, a signaling cascade is initiated that is essential for T-cell activation, proliferation, and cytokine production. [8] A pivotal event in this cascade is the ITK-mediated phosphorylation and subsequent activation of PLCγ1.[5][9] By selectively targeting ITK, **BMS-509744** effectively modulates downstream events, most notably the tyrosine phosphorylation of PLCγ1, thereby inhibiting T-cell activation.[1][2][8] This makes **BMS-509744** a valuable chemical probe for studying T-cell signaling and a lead compound for the development of therapeutics for T-cell-mediated inflammatory and autoimmune diseases.[7][8][10]

Core Mechanism of Action

The activation of T-cells via the TCR is a tightly regulated process involving a series of phosphorylation events. Ligation of the TCR initiates the activation of Src family kinases like Lck, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa).

Activated ZAP-70 then phosphorylates adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This forms a critical signaling scaffold that recruits other effector molecules to the plasma membrane.[7]







ITK is recruited to this complex and is subsequently activated through phosphorylation by Lck. [7] Activated ITK then directly phosphorylates PLCγ1 at key tyrosine residues, particularly Tyr783.[9][11][12][13] This phosphorylation event is crucial for the enzymatic activation of PLCγ1.[9][14][15]

BMS-509744 exerts its inhibitory effect by binding to the ATP-binding site of the ITK kinase domain.[1][8] This competitive inhibition prevents ITK from catalyzing the transfer of phosphate from ATP to its substrates. Consequently, the phosphorylation of PLCy1 is blocked, its enzymatic activity is suppressed, and the downstream signaling pathways, including calcium mobilization and IL-2 production, are inhibited.[1][3]

Quantitative Data: Inhibitory Activity of BMS-509744

The potency and selectivity of **BMS-509744** have been characterized in various in vitro assays. The following tables summarize the key quantitative data.



Target / Process	IC50 Value	Cell Type <i>l</i> Condition	Reference
ITK Kinase Activity	19 nM	In vitro biochemical assay	[1][2][3][4]
96 nM	In vitro (Reported alongside 19 nM)	[1][8]	
PLCy1 Tyrosine Phosphorylation	<300 nM	αCD3-stimulated Jurkat T-cells	[3]
Calcium Mobilization	52 nM	αCD3-stimulated Jurkat T-cells	[3]
IL-2 Secretion	72 nM	αCD3-stimulated EL4 cells	[3]
250 nM	αCD3-stimulated Jurkat cells	[3]	
380 nM	αCD3-stimulated murine splenocytes	[3]	
390 nM	αCD3-stimulated human PBMCs	[3]	-
T-Cell Proliferation	430 nM	APC-induced primary human T-cell expansion	[3]



Kinase Target	IC50 Value (μM)	Selectivity Fold (vs. ITK at 19 nM)	Reference
ITK	0.019	1	[3]
Fyn	1.1	~58x	[3]
IR	1.1	~58x	[3]
Lck	2.4	~126x	[3]
Btk	4.1	~216x	[3]
Other Tec Family Kinases	>200-fold selectivity	>200x	[2]
Broad Panel of Protein Kinases	>30-fold selectivity	>30x	[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of BMS-509744 on PLCy1 tyrosine phosphorylation.

Western Blot Analysis of PLCy1 Phosphorylation

This protocol is designed to assess the phosphorylation status of PLCy1 in response to TCR stimulation in the presence or absence of **BMS-509744**.

- 1. Cell Culture and Treatment:
- Culture Jurkat T-cells (clone E6-1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Starve cells in serum-free RPMI for 2-4 hours before stimulation.
- Pre-incubate the cells with various concentrations of BMS-509744 (e.g., 0.1 to 10 μ M) or vehicle (0.1% DMSO) for 30-60 minutes at 37°C.[16]



2. T-Cell Stimulation:

• Stimulate the T-cells by adding anti-CD3 antibody (e.g., clone OKT3) to a final concentration of 1-2 μg/mL for 2-5 minutes at 37°C.[16] This short stimulation time is optimal for observing proximal signaling events like PLCy1 phosphorylation.

3. Cell Lysis:

- Immediately terminate the stimulation by placing the cell plates on ice and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
- Scrape the cells and transfer the lysate to microcentrifuge tubes.
- Incubate on ice for 20 minutes with periodic vortexing.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
- 4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane for 1 hour at room temperature in a blocking buffer. For phosphoprotein detection, 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background.[17]
- Incubate the membrane with a primary antibody specific for phosphorylated PLCy1 (e.g., anti-phospho-PLCy1 Tyr783) overnight at 4°C with gentle agitation.[14]

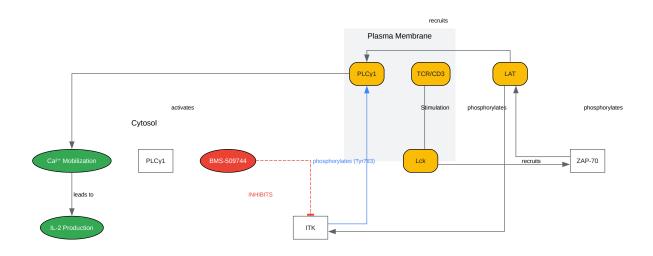


- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PLCy1 or a loading control like GAPDH.
- 5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- Quantify band intensities using densitometry software. Normalize the phospho-PLCy1 signal to the total PLCy1 signal.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes.

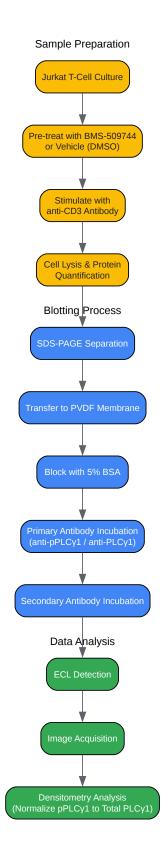




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Caption: TCR signaling pathway showing ITK-mediated phosphorylation of PLCy1 and inhibition by **BMS-509744**.





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Caption: Experimental workflow for Western blot analysis of PLCy1 tyrosine phosphorylation.



Conclusion

BMS-509744 is a well-characterized, potent, and selective inhibitor of ITK. Its mechanism of action directly involves the blockade of ITK's kinase activity, which is essential for the tyrosine phosphorylation and activation of PLCy1 in the T-cell receptor signaling cascade. Quantitative data robustly support its efficacy in inhibiting not only PLCy1 phosphorylation but also crucial downstream T-cell functions such as calcium mobilization and IL-2 secretion. The detailed experimental protocols provided herein offer a standardized approach for researchers to investigate and verify these effects. Through its targeted action, BMS-509744 serves as an indispensable tool for dissecting the complexities of T-cell biology and holds significant promise for the development of novel immunomodulatory therapies.

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